Oleoyl Coenzyme A (triammonium)
Description
Biological Significance as an Acyl-Coenzyme A Ester
Oleoyl-CoA is an acyl-CoA thioester, formed from the activation of oleic acid by its linkage to coenzyme A. yeastgenome.orgmedchemexpress.com This activation is a crucial step that prepares the fatty acid for metabolic reactions. nih.gov Acyl-CoA esters, in general, are central to the metabolism of lipids, carbohydrates, and proteins. nih.gov The unique thioester bond of Oleoyl-CoA makes it a high-energy compound, enabling it to participate in various biochemical transformations. nih.gov
Table 1: Chemical Properties of Oleoyl (B10858665) Coenzyme A (triammonium)
| Property | Value |
|---|---|
| Molecular Formula | C39H77N10O17P3S |
| Molecular Weight | 1082.1 g/mol nih.gov |
Note: The properties listed are for the triammonium (B15348185) salt form.
Overview of Oleoyl Coenzyme A's Central Role in Fatty Acid Metabolism
Fatty acid metabolism encompasses both the breakdown of fatty acids to generate energy (catabolism) and their synthesis for storage and membrane construction (anabolism). wikipedia.org Oleoyl-CoA is a key player in both these pathways. It is a major product of de novo fatty acid synthesis and a substrate for the synthesis of various lipids. nih.gov
In catabolism, long-chain fatty acids are broken down through a process called beta-oxidation. numberanalytics.com This process sequentially shortens the fatty acyl-CoA chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgnumberanalytics.com For unsaturated fatty acids like oleic acid, additional enzymes are required to handle the double bonds. nih.govbiologydiscussion.com
Fundamental Involvement in Diverse Cellular Processes
Beyond its direct role in fatty acid metabolism, Oleoyl-CoA is involved in a range of cellular processes. These include:
Energy Production: As a substrate for beta-oxidation, Oleoyl-CoA is a significant source of cellular energy in the form of ATP. wikipedia.orgyoutube.com
Lipid Synthesis: It serves as a precursor for the synthesis of complex lipids such as triglycerides, phospholipids (B1166683), and cholesterol esters. nih.gov These lipids are essential components of cellular membranes and energy storage molecules.
Metabolic Regulation: Long-chain acyl-CoA esters like Oleoyl-CoA can act as signaling molecules, regulating the activity of key metabolic enzymes and transcription factors. nih.gov For instance, it can inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, providing a feedback mechanism to control lipid metabolism. nih.gov
Cell Signaling: Research suggests that long-chain acyl-CoAs can modulate intracellular calcium levels and interact with protein kinases, indicating a role in cellular signaling pathways. nih.gov
Research Findings on Oleoyl-CoA
Recent research has further illuminated the multifaceted roles of Oleoyl-CoA. Studies have shown its importance in specific tissues and metabolic conditions. For example, research on the Harderian gland in mice demonstrated that Oleoyl-CoA synthesized by the SCD1 enzyme is a crucial substrate for the production of 1-alkyl-2,3-diacylglycerol, a unique lipid that lubricates the eye. nih.gov
Furthermore, investigations into the regulation of fatty acid metabolism have highlighted the tight control of intracellular acyl-CoA concentrations. nih.gov This control is essential to prevent cellular toxicity and to ensure proper metabolic flux.
Table 2: Key Enzymes and Processes Involving Oleoyl-CoA
| Enzyme/Process | Role of Oleoyl-CoA |
|---|---|
| Acyl-CoA Synthetase | Product of oleic acid activation nih.gov |
| Beta-oxidation | Substrate for energy production numberanalytics.com |
| Stearoyl-CoA Desaturase (SCD) | Product of desaturation of stearoyl-CoA nih.gov |
| Acetyl-CoA Carboxylase | Allosteric inhibitor nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C39H77N10O17P3S |
|---|---|
Molecular Weight |
1083.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane |
InChI |
InChI=1S/C39H68N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b12-11-;;;/t28-,32-,33-,34+,38-;;;/m1.../s1 |
InChI Key |
NKHKRXKEDWPIOC-XBWJJQAPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Metabolic Pathways and Transformations Involving Oleoyl Coenzyme a
Biosynthesis and Activation of Oleoyl (B10858665) Coenzyme A
The formation of Oleoyl-CoA is an essential prerequisite for its involvement in metabolic pathways. This process involves the activation of oleic acid through the enzymatic activity of acyl-CoA synthetases.
Acyl-Coenzyme A Synthetase Activity in Oleoyl Coenzyme A Formation
The conversion of oleic acid into its metabolically active form, Oleoyl-CoA, is catalyzed by a family of enzymes known as Acyl-Coenzyme A synthetases (ACS) or ligases. youtube.com These enzymes facilitate the "activation" of fatty acids by attaching them to Coenzyme A (CoA) through a thioester bond. youtube.com This reaction is a two-step process. First, the fatty acid reacts with adenosine (B11128) triphosphate (ATP) to form an acyl-adenylate intermediate and pyrophosphate (PPi). In the second step, the sulfhydryl group of Coenzyme A attacks the acyl-adenylate, displacing adenosine monophosphate (AMP) and forming the thioester linkage of acyl-CoA. sigmaaldrich.com
Multiple isoforms of long-chain acyl-CoA synthetases (ACSL) exist, and they exhibit different substrate specificities and subcellular localizations, which can influence the metabolic fate of the activated fatty acid. sigmaaldrich.com The activation of oleate (B1233923) to Oleoyl-CoA is a critical step that essentially traps the fatty acid within the cell and primes it for subsequent metabolic reactions. sigmaaldrich.com
Precursor Derivations and Oleate Conversion to Oleoyl Coenzyme A
The primary precursor for the oleoyl moiety of Oleoyl-CoA is oleic acid. Oleic acid itself can be derived from two main sources: dietary intake and de novo synthesis within the body. In the context of biosynthesis, stearoyl-CoA, a saturated fatty acid, is converted to oleoyl-CoA by the enzyme stearoyl-CoA desaturase. This enzyme introduces a double bond at the delta-9 position of the fatty acyl chain. nih.gov
In plants, the synthesis of oleic acid occurs in the plastids. aocs.org Stearoyl-ACP is desaturated to form oleoyl-ACP, which is then hydrolyzed to free oleate. This oleate is subsequently activated to Oleoyl-CoA by an acyl-CoA synthase located on the plastid envelope. aocs.org
Regardless of its origin, once oleic acid is present in the cell, it must be activated to Oleoyl-CoA to participate in metabolic processes. nih.gov This activation by acyl-CoA synthetase is a crucial regulatory point in fatty acid metabolism. youtube.comnih.gov
Oleoyl Coenzyme A in Fatty Acid Catabolism: Beta-Oxidation
Oleoyl-CoA is a significant substrate for beta-oxidation, the primary pathway for the breakdown of fatty acids to produce energy in the form of ATP. The catabolism of Oleoyl-CoA, being a monounsaturated fatty acid, requires additional enzymatic steps compared to the breakdown of saturated fatty acids.
Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids Featuring Oleoyl Coenzyme A
The beta-oxidation of Oleoyl-CoA primarily occurs in the mitochondria. The process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, releasing a molecule of acetyl-CoA in each cycle. wikipedia.org The acetyl-CoA then enters the citric acid cycle to generate ATP. wikipedia.org
The initial steps of beta-oxidation for Oleoyl-CoA proceed in the same manner as for saturated fatty acids until the cis-double bond at the C9-C10 position poses a problem for the standard enzymatic machinery. The typical enoyl-CoA hydratase cannot act on the resulting cis-Δ3-enoyl-CoA intermediate. wikipedia.org
Auxiliary Enzyme Systems Facilitating Oleoyl Coenzyme A Beta-Oxidation (e.g., Isomerases, Reductases)
To overcome the challenge posed by the cis-double bond of Oleoyl-CoA, auxiliary enzymes are required. aocs.org For monounsaturated fatty acids like oleic acid, the key auxiliary enzyme is an isomerase . After three rounds of conventional beta-oxidation, Oleoyl-CoA is converted to cis-Δ3-dodecenoyl-CoA. The enzyme Δ3,Δ2-enoyl-CoA isomerase then catalyzes the isomerization of this intermediate to trans-Δ2-dodecenoyl-CoA, which is a substrate for the standard beta-oxidation pathway. nih.govwikipedia.org
Research indicates that the beta-oxidation of oleate can also proceed via a minor, reductase-dependent pathway. nih.gov This pathway becomes essential for the degradation of certain intermediates that may form. nih.gov For polyunsaturated fatty acids, an additional auxiliary enzyme, 2,4-dienoyl-CoA reductase , is necessary. youtube.com
Peroxisomal Contributions to Fatty Acid Oxidation and Oleoyl Coenzyme A
While the majority of beta-oxidation occurs in the mitochondria, peroxisomes also play a role in fatty acid catabolism, particularly for very long-chain fatty acids and certain other lipid molecules. libretexts.orgyoutube.com Peroxisomal beta-oxidation differs from the mitochondrial pathway in its first step. Instead of an acyl-CoA dehydrogenase that transfers electrons to the electron transport chain, peroxisomes utilize an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). aocs.org This H2O2 is then detoxified to water by the enzyme catalase. youtube.com
Oleoyl Coenzyme A in Anabolic Lipid Biosynthesis
Oleoyl Coenzyme A (Oleoyl-CoA) is a pivotal intermediate in the anabolic synthesis of various lipids, serving as a primary acyl donor in the formation of glycerolipids, cholesterol esters, and contributing to the complexity of sphingolipids. Its role is central to energy storage, membrane structure, and cellular signaling.
Glycerolipid Synthesis Pathways Utilizing Oleoyl Coenzyme A
Glycerolipids, which include triacylglycerols and phospholipids (B1166683), are fundamental to cellular function. The synthesis of these molecules heavily relies on the availability of acyl-CoAs, with Oleoyl-CoA being a significant contributor to the acyl chain composition of these lipids. ontosight.ainih.gov The initial steps of glycerolipid synthesis involve the sequential acylation of a glycerol-3-phosphate backbone. nih.gov
Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. The biosynthesis of TAGs occurs predominantly in the endoplasmic reticulum and involves a series of enzymatic reactions. aocs.org Oleoyl-CoA serves as a key substrate for the enzymes involved in this pathway. The process begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferase (GPAT), which can utilize Oleoyl-CoA to form lysophosphatidic acid. nih.govlibretexts.org Subsequently, lysophosphatidic acid is acylated by acylglycerophosphate acyltransferase (AGPAT) to yield phosphatidic acid. nih.govlibretexts.org
Phosphatidic acid is then dephosphorylated to produce diacylglycerol (DAG). Finally, diacylglycerol acyltransferase (DGAT) catalyzes the esterification of DAG with an acyl-CoA molecule to form TAG. libretexts.org DGAT exhibits a degree of selectivity, and the nature of the acyl acceptor can influence its acyl-CoA specificity. cardiff.ac.uk In many tissues, Oleoyl-CoA is a preferred acyl donor for DGAT, contributing to the high oleate content of stored TAGs. libretexts.org This process is not only crucial for energy storage but also for preventing the cytotoxic buildup of free fatty acids. libretexts.org
In some organisms, an alternative, acyl-CoA-independent pathway for TAG synthesis exists, where phospholipids, such as phosphatidylcholine, act as the acyl donor in a reaction catalyzed by phospholipid:diacylglycerol acyltransferase (PDAT). pnas.org This pathway can also contribute to the incorporation of oleoyl groups into TAGs. pnas.org
Phospholipids are essential components of cellular membranes. The synthesis of the major phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), also utilizes Oleoyl-CoA. youtube.com The central intermediate, phosphatidic acid, derived from the acylation of glycerol-3-phosphate with acyl-CoAs like Oleoyl-CoA, can be directed towards phospholipid synthesis. nih.govyoutube.com
The substrate specificity of the acyltransferases involved in phospholipid biosynthesis plays a crucial role in determining the final fatty acid composition of the membranes. Generally, the sn-1 position of the glycerol (B35011) backbone is esterified with a saturated fatty acid, while the sn-2 position is typically occupied by an unsaturated fatty acid, such as oleate. nih.gov This arrangement is critical for maintaining membrane fluidity and function. The enzymes responsible for these acylations, GPAT and AGPAT, exhibit preferences for specific acyl-CoAs, with AGPATs often showing a preference for unsaturated acyl-CoAs for the sn-2 position. nih.gov
The interaction of Oleoyl-CoA with phospholipid bilayers has also been a subject of study, indicating its influence on membrane properties. acs.org The incorporation of oleoyl chains into phospholipids is vital for the structural integrity and dynamic nature of cellular membranes.
1-Alkyl-2,3-diacylglycerol (ADG) is a unique neutral lipid found in specific tissues, such as the Harderian gland in mice, where it functions as a lubricant. nih.gov The biosynthesis of ADG is highly dependent on the availability of Oleoyl-CoA synthesized by the enzyme stearoyl-CoA desaturase 1 (SCD1). nih.gov
Research has demonstrated that mice with a disruption in the SCD1 gene exhibit a significant deficiency in ADG. nih.gov This deficiency is not rectified by dietary supplementation with oleate, suggesting that the de novo synthesis of Oleoyl-CoA by SCD1 is crucial for ADG production. nih.gov This highlights the specific requirement for endogenously produced Oleoyl-CoA as a major substrate for the synthesis of normal levels of ADG. nih.gov The incorporation of radiolabeled precursors like [3H]glycerol and [14C]glucose into ADG is drastically reduced in SCD1-deficient mice, further confirming the essential role of SCD1-derived Oleoyl-CoA in this pathway. nih.govresearchgate.net
Cholesterol Esterification and Oleoyl Coenzyme A Utilization by Sterol O-Acyltransferases
Cholesterol esterification is a critical process for cellular cholesterol homeostasis, converting free cholesterol into more hydrophobic cholesteryl esters for storage in lipid droplets. ontosight.aicreative-proteomics.com This reaction is catalyzed by sterol O-acyltransferases (SOATs), also known as acyl-CoA:cholesterol acyltransferases (ACATs). nih.govwikipedia.org
There are two main isoforms of this enzyme, SOAT1 (or ACAT1) and SOAT2 (or ACAT2), which are membrane-bound proteins located in the endoplasmic reticulum. nih.govnih.govnih.gov Both enzymes utilize long-chain fatty acyl-CoAs as acyl donors to esterify cholesterol. nih.govnih.gov For SOAT1, Oleoyl-CoA is a preferred fatty acyl-CoA substrate. nih.gov The resulting cholesteryl esters, such as cholesteryl oleate, are stored in lipid droplets, preventing the accumulation of potentially toxic free cholesterol in cellular membranes. nih.govwikipedia.org
The activity of SOATs is regulated by the intracellular levels of cholesterol and fatty acids. creative-proteomics.com An increase in the availability of fatty acids like oleate can stimulate SOAT activity, leading to increased cholesterol esterification. nih.gov This process is not only important for cellular cholesterol management but has also been implicated in various diseases, including atherosclerosis and Alzheimer's disease. nih.govfrontiersin.org
| Enzyme | Substrates | Product | Cellular Location | Preferred Acyl-CoA for SOAT1 |
| SOAT1 (ACAT1) | Acyl-CoA, Cholesterol | CoA, Cholesteryl ester | Endoplasmic Reticulum | Oleoyl-CoA nih.gov |
| SOAT2 (ACAT2) | Acyl-CoA, Cholesterol | CoA, Cholesteryl ester | Endoplasmic Reticulum, Intestine, Liver | Not specified |
This table summarizes the key aspects of cholesterol esterification by Sterol O-acyltransferases.
Contributions to Sphingolipid Metabolism
Sphingolipids are a complex class of lipids that play crucial roles in cell signaling, recognition, and membrane structure. The de novo synthesis of sphingolipids begins with the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA. aocs.orgmicrobialcell.com While Oleoyl-CoA is not the initiating acyl-CoA, it contributes to the diversity of sphingolipid structures through its incorporation into ceramide, a central molecule in sphingolipid metabolism.
Ceramide is formed by the N-acylation of a sphingoid base. nih.gov The enzymes responsible for this step, ceramide synthases (CerS), exhibit specificity for different fatty acyl-CoAs. Oleoyl-CoA can be utilized by certain CerS isoforms to generate oleoyl-ceramide.
Involvement in Very Long Chain Monounsaturated Fatty Acid Synthesis
Oleoyl Coenzyme A (Oleoyl-CoA) serves as a primary substrate for the synthesis of very long-chain monounsaturated fatty acids (VLC-MUFAs). This process, known as fatty acid elongation, occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions that sequentially add two-carbon units to the acyl chain. nih.govresearchgate.netdiva-portal.org The initial and rate-limiting step is the condensation of an acyl-CoA, such as oleoyl-CoA, with malonyl-CoA, which provides the two-carbon extension. nih.govresearchgate.net
The elongation of oleoyl-CoA (C18:1) is crucial for the production of longer monounsaturated fatty acids like eicosenoic acid (C20:1) and erucic acid (C22:1), which are important components of various lipids. The enzymes responsible for this condensation reaction are a family of proteins known as Elongation of Very Long-chain fatty acids (ELOVLs). diva-portal.org Different ELOVL isoforms exhibit specificity for substrates of varying chain lengths and degrees of saturation. diva-portal.orgnih.gov For instance, ELOVLs 1, 3, 6, and 7 preferentially elongate saturated and monounsaturated fatty acyl-CoAs. diva-portal.org In goat mammary epithelial cells, overexpression of ELOVL7 was found to decrease the concentration of oleic acid (C18:1n9) while increasing the concentration of vaccenic acid (C18:1n7), demonstrating its role in modifying the fatty acid profile. mdpi.com
The elongation cycle proceeds as follows:
Condensation: A β-ketoacyl-CoA synthase (KCS), one of the ELOVL enzymes, catalyzes the condensation of oleoyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. nih.govresearchgate.net
Reduction: The resulting 3-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KCR) to a 3-hydroxyacyl-CoA, utilizing NAD(P)H as a reductant. nih.gov
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2-enoyl-CoA. nih.gov
Reduction: Finally, a trans-2-enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the original substrate. nih.gov
This cycle can be repeated to generate VLC-MUFAs of various lengths. nih.gov Studies in mice have shown that the synthesis of C20:1n-9, a major fatty acid in the Harderian gland, is significantly reduced in the absence of stearoyl-CoA desaturase 1 (SCD1), the enzyme that produces oleoyl-CoA. nih.gov This highlights the essential role of a sufficient oleoyl-CoA pool for the subsequent elongation to VLC-MUFAs. nih.gov
Enzymes in the Elongation of Oleoyl-CoA
| Step | Enzyme | Function | Substrate | Product |
|---|---|---|---|---|
| 1. Condensation | β-Ketoacyl-CoA Synthase (KCS/ELOVL) | Catalyzes the initial condensation reaction, adding two carbons from malonyl-CoA. | Oleoyl-CoA + Malonyl-CoA | 3-Ketoacyl-CoA |
| 2. Reduction | β-Ketoacyl-CoA Reductase (KCR) | Reduces the keto group to a hydroxyl group. | 3-Ketoacyl-CoA | 3-Hydroxyacyl-CoA |
| 3. Dehydration | 3-Hydroxyacyl-CoA Dehydratase (HCD) | Removes a water molecule to form a double bond. | 3-Hydroxyacyl-CoA | trans-2-Enoyl-CoA |
| 4. Reduction | trans-2-Enoyl-CoA Reductase (ECR) | Reduces the double bond to form an elongated saturated acyl-CoA. | trans-2-Enoyl-CoA | Elongated Acyl-CoA |
Oleoyl Coenzyme A Interconnections with Broader Coenzyme A Homeostasis
Oleoyl-CoA is a key component of the larger intracellular pool of coenzyme A (CoA) and its thioesters. Its metabolism is intricately linked with other major metabolic pathways, and its concentration is tightly regulated to maintain cellular energy balance and lipid homeostasis.
Integration with Carbohydrate Metabolic Pathways
The metabolism of oleoyl-CoA is closely integrated with carbohydrate metabolism, primarily through the central metabolite acetyl-CoA. wikipedia.org When there is an excess of carbohydrates, glucose is broken down through glycolysis to pyruvate. wikipedia.org Pyruvate then enters the mitochondria and is converted to acetyl-CoA. wikipedia.orgwikipedia.org For fatty acid synthesis to occur in the cytosol, this mitochondrial acetyl-CoA is transported to the cytosol via the citrate (B86180) shuttle. wikipedia.org
In the cytosol, ATP citrate lyase cleaves citrate to regenerate acetyl-CoA and oxaloacetate. wikipedia.org This cytosolic acetyl-CoA serves as the precursor for the synthesis of fatty acids. rsc.orgontosight.ai Acetyl-CoA is first carboxylated to malonyl-CoA by acetyl-CoA carboxylase, which is a committed step in fatty acid synthesis. wikipedia.org Fatty acid synthase then utilizes acetyl-CoA as a primer and malonyl-CoA as the two-carbon donor to synthesize palmitic acid (C16:0). diva-portal.org Palmitic acid can then be elongated to stearic acid (C18:0) and subsequently desaturated by stearoyl-CoA desaturase (SCD) to form oleic acid, which is then activated to oleoyl-CoA. nih.gov
Thus, high levels of glucose and insulin (B600854) promote the conversion of carbohydrates into fatty acids, including oleoyl-CoA. wikipedia.org Conversely, during periods of low carbohydrate availability or fasting, fatty acid synthesis is inhibited, and fatty acids, including oleic acid, are mobilized for beta-oxidation to produce energy. researchgate.net The interplay between these pathways ensures that energy is stored as fat when glucose is abundant and utilized from fat stores when glucose is scarce. researchgate.netnih.gov
Links to Amino Acid Metabolic Pathways
The connection between oleoyl-CoA and amino acid metabolism is multifaceted. Certain amino acids, upon catabolism, can be converted into intermediates that feed into the pathways of fatty acid synthesis. For example, some amino acids can be deaminated to form α-keto acids, which can then be converted into acetyl-CoA or other intermediates of the citric acid cycle. rsc.org This acetyl-CoA can then be used for the synthesis of fatty acids, including oleic acid and subsequently oleoyl-CoA. rsc.org
A more direct link involves the formation of N-acyl amino acids (NAAAs), a class of signaling lipids where a fatty acid is linked to an amino acid via an amide bond. nih.gov Oleoyl-CoA can serve as the acyl donor in the synthesis of N-oleoyl amino acids. For instance, N-oleoyl-glycine can be formed from oleoyl-CoA and glycine (B1666218). nih.gov The enzyme glycine N-acyltransferase-like 2 (GLYATL2) has been shown to catalyze the synthesis of N-acyl-glycines, with a preference for oleoyl-CoA as a substrate. nih.gov Additionally, long-chain N-acylated phenylalanines, such as N-oleoyl-L-phenylalanine, have been identified and may play a role in regulating glucose homeostasis. frontiersin.org The synthesis of these molecules represents a direct intersection between lipid and amino acid metabolic pathways. nih.gov
Dynamics of Intracellular Acyl-Coenzyme A Pools
Oleoyl-CoA is a component of the dynamic intracellular pool of acyl-CoA esters, which are critical metabolic intermediates and signaling molecules. nih.govnih.gov The concentration and composition of this pool are tightly regulated to meet the cell's metabolic demands. plos.org The fate of acyl-CoAs, including oleoyl-CoA, is determined by a process known as metabolic partitioning, where they are channeled towards different pathways such as oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids. nih.govnih.gov
The partitioning of acyl-CoAs is influenced by several factors, including the cell type, the subcellular location of enzymes, the cellular energy status, and hormonal signals. nih.gov For example, under conditions of low cellular energy, acyl-CoAs are directed towards mitochondrial β-oxidation. nih.gov Conversely, when energy levels are high, they are channeled into anabolic pathways for the synthesis of storage lipids. nih.gov
The intracellular concentration of free, unbound acyl-CoA esters is maintained at very low levels, typically in the nanomolar range, to prevent their detergent-like effects on membranes and to allow for sensitive regulation of metabolic enzymes. nih.gov This is achieved through the action of acyl-CoA binding proteins (ACBPs) and fatty acid binding proteins (FABPs), which buffer the free acyl-CoA concentration. nih.gov The balance between synthesis by acyl-CoA synthetases and hydrolysis by acyl-CoA thioesterases also plays a crucial role in regulating the size and composition of the acyl-CoA pool. plos.org The ratio of acyl-CoAs to free CoASH is an important indicator of the cell's metabolic state and influences the activity of key enzymes in both carbohydrate and lipid metabolism. nih.gov
Factors Influencing Intracellular Acyl-CoA Pools
| Factor | Description | Effect on Oleoyl-CoA |
|---|---|---|
| Nutritional Status | Availability of carbohydrates, fats, and proteins from the diet. | High carbohydrate intake increases the synthesis of oleoyl-CoA for storage. |
| Hormonal Signals | Hormones like insulin and glucagon (B607659) regulate metabolic pathways. | Insulin promotes the synthesis of oleoyl-CoA, while glucagon favors its breakdown. |
| Cellular Energy Status | The ratio of ATP to ADP and AMP reflects the energy state of the cell. | High energy status directs oleoyl-CoA towards storage; low energy status directs it towards oxidation. |
| Enzyme Activity and Location | The activity and subcellular localization of enzymes involved in fatty acid metabolism. | Determines whether oleoyl-CoA is used for elongation, desaturation, or incorporation into complex lipids. |
| Binding Proteins | Acyl-CoA binding proteins (ACBPs) and fatty acid binding proteins (FABPs) buffer free acyl-CoA levels. | Modulate the availability of oleoyl-CoA for enzymatic reactions and prevent cellular toxicity. |
Enzymatic Interactions and Substrate Specificity of Oleoyl Coenzyme a
Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT/SOAT) Family and Oleoyl (B10858665) Coenzyme A
Acyl-Coenzyme A:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. nih.govwikipedia.org This process is vital for cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol in membranes by converting it into more inert cholesteryl esters for storage in lipid droplets. nih.govwikipedia.orgfrontiersin.org In mammals, two isoforms, ACAT1 and ACAT2, exist with distinct tissue distributions and physiological functions. nih.govresearchgate.netnih.gov ACAT1 is expressed ubiquitously, playing a general housekeeping role, while ACAT2 is primarily found in the intestine and liver, where it is involved in the assembly of lipoproteins. nih.govfrontiersin.orgnih.gov
Research has consistently demonstrated that ACAT isoforms exhibit specific preferences for their fatty acyl-CoA substrates. ACAT1, in particular, shows a strong preference for oleoyl-CoA (18:1) over other fatty acyl-CoAs. nih.govnih.govnih.gov Studies using recombinant ACAT1 have confirmed that oleoyl-CoA is a preferred substrate compared to the saturated fatty acid stearoyl-CoA (18:0), leading to significantly augmented cholesteryl ester production. nih.govmdpi.com Among unsaturated fatty acids, ACAT1 preferentially utilizes oleoyl-CoA over polyunsaturated fatty acyl-CoAs such as linolenoyl-CoA (18:3), arachidonyl-CoA (20:4), and eicosapentaenoyl-CoA (20:5). nih.govmdpi.com
ACAT2 also utilizes unsaturated fatty acids but appears to have a broader substrate specificity compared to ACAT1. nih.gov While ACAT1 shows a distinct preference for oleic acid, cells expressing ACAT2 can utilize a wider range of unsaturated free fatty acids for cholesterol esterification. nih.gov Microsomes from HepG2 cells, which express ACAT2, were found to utilize linolenoyl-CoA in addition to oleoyl-CoA. nih.gov
| Enzyme | Preferred Acyl-CoA Substrate(s) | Notes | References |
|---|---|---|---|
| ACAT1 | Oleoyl-CoA (18:1) | Shows strong preference over saturated (e.g., Stearoyl-CoA) and polyunsaturated (e.g., Linolenoyl-CoA, Arachidonyl-CoA) fatty acyl-CoAs. | nih.govnih.govnih.gov |
| ACAT2 | Unsaturated Fatty Acyl-CoAs (including Oleoyl-CoA and Linolenoyl-CoA) | Demonstrates broader specificity for unsaturated fatty acids compared to ACAT1. | nih.gov |
The formation of cholesteryl esters is catalyzed by ACAT within the endoplasmic reticulum. wikipedia.orgcreative-proteomics.com The reaction involves the transfer of the fatty acyl group from a donor molecule, such as oleoyl-CoA, to the 3-beta-hydroxyl group of cholesterol, forming an ester bond. creative-proteomics.com This enzymatic action is a key step in managing cellular cholesterol levels. nih.gov
Recent structural studies have provided insight into the basis for ACAT1's substrate preference. Cryo-electron microscopy of human ACAT1 revealed that oleoyl-CoA gains entry to the enzyme's active site via a specific channel. nih.gov The structure demonstrates that the bent conformation of oleoyl-CoA, due to its cis double bond at the delta-9 position, allows it to fit more favorably into the active site compared to saturated or other unsaturated fatty acyl-CoAs. nih.gov This structural compatibility explains the enzyme's high efficiency in utilizing oleoyl-CoA for cholesterol esterification. The enzyme itself is a homotetramer, and cholesterol is thought to act as both a substrate and an allosteric activator of ACAT1. nih.govmdpi.com
Stearoyl-Coenzyme A Desaturase (SCD) Catalysis and Oleoyl Coenzyme A Production
Stearoyl-CoA desaturase (SCD) is a central enzyme in fatty acid metabolism, located in the endoplasmic reticulum. nih.govwikipedia.org It is responsible for catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). wikipedia.orgplos.org The primary products of SCD activity, oleate (B1233923) (from stearate) and palmitoleate (from palmitate), are the most abundant MUFAs found in phospholipids (B1166683), triglycerides, and cholesteryl esters. plos.orgnih.gov
SCD introduces a single cis-double bond between carbons 9 and 10 (the delta-9 position) of its preferred substrates, which are stearoyl-CoA (18:0) and palmitoyl-CoA (16:0). nih.govgsartor.orgmdpi.com The conversion of stearoyl-CoA results in the production of oleoyl-CoA (18:1). This desaturation is an aerobic process that requires a complex of enzymes. nih.govgsartor.org Electrons are transferred from NADH via cytochrome b5 reductase to cytochrome b5, and then to SCD. The enzyme, which contains an iron center, utilizes these electrons and molecular oxygen to remove two hydrogen atoms from the fatty acyl-CoA substrate, forming a double bond and producing water. nih.govwikipedia.orggsartor.org The proposed mechanism involves a stepwise removal of hydrogen atoms, first from the C-9 position and then from the C-10 position, ensuring the precise placement of the double bond. nih.govgsartor.org
The activity of SCD is a critical determinant of the cellular balance between saturated and monounsaturated fatty acids. mdpi.com This balance influences the composition and fluidity of cell membranes and is crucial for the regulation of lipid metabolism and energy homeostasis. mdpi.comresearchgate.net A common measure of SCD activity is the "desaturation index," calculated as the ratio of its product to its substrate (e.g., 18:1/18:0 or 16:1/16:0). nih.gov
Elevated SCD activity leads to increased levels of oleoyl-CoA and a higher desaturation index, which is associated with increased synthesis of triglycerides and cholesteryl esters. nih.govdiabetesjournals.org Conversely, a deficiency in SCD1 results in decreased levels of oleate and palmitoleate in tissues and plasma, with a corresponding increase in stearate and palmitate. nih.gov This shift in the fatty acid profile has profound metabolic consequences, including increased insulin (B600854) sensitivity and resistance to diet-induced obesity, partly due to an increase in fatty acid oxidation. nih.govnih.gov The reduction in oleoyl-CoA and other MUFAs in SCD-deficient states can impair the efficient esterification of other lipids, such as cholesterol. nih.gov
| Condition | SCD1 Activity Level | Desaturation Index (18:1/18:0) | Metabolic Consequences | References |
|---|---|---|---|---|
| Normal/High-Carbohydrate Diet | High/Induced | Increased | Increased Oleoyl-CoA levels; Increased synthesis of triglycerides and cholesteryl esters; Promotion of lipid storage. | nih.govdiabetesjournals.org |
| SCD1 Deficiency (Knockout Models) | Absent | Decreased | Reduced Oleoyl-CoA levels; Increased saturated fatty acids (Stearoyl-CoA); Increased fatty acid oxidation; Reduced adiposity. | nih.govnih.gov |
Diacylglycerol O-Acyltransferase (DGAT) Family and Oleoyl Coenzyme A Utilization
The final and committed step in the primary pathway for triglyceride synthesis is catalyzed by the Diacylglycerol O-Acyltransferase (DGAT) enzyme family. nih.govpnas.org DGATs esterify a fatty acyl-CoA molecule to the sn-3 position of diacylglycerol (DAG) to form a triglyceride. aocs.org This function is central to energy storage in adipose tissue, intestinal fat absorption, and hepatic lipoprotein assembly. pnas.orgresearchgate.net Mammals possess two distinct DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and exhibit no sequence homology. nih.govbiorxiv.org Both are located in the endoplasmic reticulum and play non-redundant roles in triglyceride metabolism. aocs.orgbiorxiv.org
Studies using membrane preparations from cells overexpressing the enzymes have shown differences in their substrate preferences and kinetics. In competition assays, DGAT1 displays a preference for the monounsaturated substrate oleoyl-CoA (18:1) over the saturated palmitoyl-CoA (16:0). nih.gov In contrast, DGAT2 does not exhibit such a preference. nih.gov The two enzymes also show different activities depending on the concentration of oleoyl-CoA. DGAT2 tends to be more active at lower concentrations (0–50 µM), whereas DGAT1 is more active at higher concentrations (>100 µM), suggesting different Km values for fatty acyl-CoAs. nih.gov
The three-dimensional structure of human DGAT1 in complex with its substrate oleoyl-CoA has been solved, providing a detailed view of the enzyme's active site. nih.gov The structure reveals a hollow chamber within the membrane where the catalytic residues reside, with distinct entrances for its two substrates, diacylglycerol and fatty acyl-CoA. The oleoyl-CoA molecule binds with its acyl chain situated in a hydrophobic pocket inside this reaction chamber. nih.gov This structural information helps to explain how DGAT1 accommodates and utilizes oleoyl-CoA to synthesize triglycerides.
| Enzyme | Preference for Oleoyl-CoA | Kinetic Properties (relative to Oleoyl-CoA concentration) | References |
|---|---|---|---|
| DGAT1 | Preferred over saturated acyl-CoAs (e.g., Palmitoyl-CoA). | More active at higher concentrations (>100 µM). | nih.gov |
| DGAT2 | No distinct preference over saturated acyl-CoAs. | More active at lower concentrations (0-50 µM). | nih.gov |
Lysophospholipid Acyltransferases and Oleoyl Coenzyme A as Acyl Donor
Lysophospholipid acyltransferases (LPLATs) are critical enzymes in the remodeling of phospholipids, a process also known as the Lands' cycle. uniprot.org This pathway is essential for maintaining the asymmetry and diversity of fatty acyl chains in membrane glycerophospholipids. nih.govresearchgate.net LPLATs catalyze the transfer of an acyl group from an acyl-CoA donor to a lysophospholipid acceptor, thereby re-esterifying it into a phospholipid. uniprot.org
Several LPLAT enzymes exhibit a marked preference for Oleoyl-CoA as the acyl donor. For instance, murine lysophosphatidylcholine acyltransferase 4 (mLPCAT4) and murine lysophosphatidylethanolamine acyltransferase 1 (mLPEAT1) both show a distinct preference for oleoyl-CoA (18:1). nih.gov Similarly, human lysophosphatidylcholine acyltransferase 3 (LPCAT3) demonstrates a high apparent Vmax with monounsaturated acyl-CoAs like Oleoyl-CoA, indicating its efficiency in utilizing this substrate. nih.gov Plant-based LPLATs from species like Arabidopsis also show a preference for C18-unsaturated acyl-CoAs, including Oleoyl-CoA, in their forward reaction. nih.govslu.se This specificity underscores the importance of Oleoyl-CoA in the dynamic process of phospholipid acyl chain remodeling across different species. nih.gov
| Enzyme | Acyl Donor Preference | Acyl Acceptor(s) | Organism/Family |
|---|---|---|---|
| mLPCAT4 | Oleoyl-CoA (18:1) nih.gov | Lysophosphatidylcholine (LPC), Lysophosphatidylethanolamine (LPE) nih.gov | Murine LPLAT |
| mLPEAT1 | Oleoyl-CoA (18:1) nih.gov | Lysophosphatidylethanolamine (LPE), Lysophosphatidylserine (LPS) nih.gov | Murine LPLAT |
| LPCAT3 (human) | Highest apparent Vmax with monounsaturated acyl-CoA (e.g., Oleoyl-CoA) nih.gov | Lysophosphatidylcholine (LPC), Lysophosphatidylethanolamine (LPE), Lysophosphatidylserine (LPS) nih.gov | Human LPLAT (MBOAT family) |
| LPCAT1/LPCAT2 (Arabidopsis) | Preference for C18-unsaturated acyl-CoA (e.g., Oleoyl-CoA) nih.govslu.se | Lysophosphatidylcholine (LPC) nih.govslu.se | Plant LPLAT |
Acyl-Coenzyme A Dehydrogenase Family Involvement in Oleoyl Coenzyme A Metabolism
The Acyl-Coenzyme A Dehydrogenase (ACAD) family of enzymes is central to mitochondrial fatty acid β-oxidation. wikipedia.orgcreative-proteomics.com These enzymes catalyze the initial, rate-limiting step in each cycle of this pathway, which involves the introduction of a trans double-bond between the α (C2) and β (C3) carbons of the acyl-CoA substrate. wikipedia.org This process is crucial for breaking down fatty acids to produce energy. creative-proteomics.com
The ACAD family is categorized based on substrate specificity for short-, medium-, long-, or very-long-chain fatty acyl-CoAs. wikipedia.org Oleoyl-CoA, being a long-chain fatty acyl-CoA, is a substrate for specific members of this family. Very long-chain acyl-CoA dehydrogenase (VLCAD) is essential for the metabolism of very long-chain fatty acids, typically those with 16 carbons or more, and is responsible for breaking them down for energy conversion. wikipedia.orgmedlineplus.govrarediseasegenes.com Deficiencies in VLCAD can lead to a reduced ability to metabolize these fats, potentially causing damage to the heart, liver, and muscles. medlineplus.govmedlineplus.gov Furthermore, Acyl-CoA dehydrogenase-9 (ACAD-9) has also been identified as an enzyme for which Oleoyl-CoA serves as a substrate. caymanchem.comglpbio.comlabchem.com.my
| Enzyme | Substrate(s) | Function | Cellular Location |
|---|---|---|---|
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Very long-chain acyl-CoAs (C16 and longer), including Oleoyl-CoA wikipedia.orgrarediseasegenes.com | First step of mitochondrial fatty acid β-oxidation medlineplus.govrarediseasegenes.com | Inner mitochondrial membrane rarediseasegenes.com |
| Acyl-CoA Dehydrogenase-9 (ACAD-9) | Oleoyl-CoA caymanchem.comglpbio.comlabchem.com.my | Fatty acid β-oxidation caymanchem.com | Mitochondria |
Membrane-Bound O-Acyltransferase (MBOAT) Family Roles with Oleoyl Coenzyme A
The Membrane-Bound O-Acyltransferase (MBOAT) family is a diverse group of enzymes characterized by multiple transmembrane domains. wikipedia.org They are involved in various biological processes, including the biosynthesis of neutral lipids, phospholipid remodeling, and the acylation of proteins and peptides. wikipedia.orgguidetopharmacology.org Several members of the MBOAT family utilize Oleoyl-CoA as a preferred substrate.
Key MBOAT enzymes that show specificity for Oleoyl-CoA include:
Sterol O-acyltransferase 1 (SOAT1) , also known as Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1), catalyzes the formation of cholesterol esters from cholesterol and long-chain fatty acids. nih.govwikipedia.org SOAT1 preferentially uses Oleoyl-CoA as its substrate, showing higher activity with acyl-CoAs that have a double bond at the delta-9 position. uniprot.orguniprot.org This function is crucial for maintaining cellular cholesterol balance. nih.gov
Diacylglycerol O-acyltransferase 1 (DGAT1) , another MBOAT family member, is responsible for the final step in triacylglycerol synthesis. aocs.orgnih.gov Structural studies have detailed the binding site of Oleoyl-CoA within the human DGAT1 enzyme. researchgate.net
MBOAT1 (LPEAT1) and MBOAT2 (LPCAT4) are involved in phospholipid remodeling and both prefer Oleoyl-CoA as their acyl donor for reactions involving lysophospholipids like lyso-PC, lyso-PE, and lyso-PS. uniprot.orgnih.gov
LPCAT3 (MBOAT5) also favors unsaturated fatty acyl-CoAs, including Oleoyl-CoA, for the acylation of lysophosphatidylcholine. nih.gov
| Enzyme (MBOAT Member) | Function | Substrate Preference |
|---|---|---|
| SOAT1 / ACAT-1 | Cholesterol esterification nih.govuniprot.orguniprot.org | Preferentially utilizes Oleoyl-CoA uniprot.orguniprot.orggenecards.org |
| DGAT1 | Triacylglycerol synthesis aocs.orgnih.gov | Utilizes Oleoyl-CoA as a substrate researchgate.net |
| MBOAT1 / LPEAT1 | Phospholipid remodeling uniprot.org | Prefers Oleoyl-CoA as acyl donor uniprot.orgnih.gov |
| MBOAT2 / LPCAT4 | Phospholipid remodeling nih.gov | Prefers Oleoyl-CoA as acyl donor nih.gov |
| LPCAT3 / MBOAT5 | Phospholipid remodeling nih.gov | Favors unsaturated fatty acyl-CoAs like Oleoyl-CoA nih.gov |
Other Key Enzymes Utilizing or Modulating Oleoyl Coenzyme A
Beyond the previously mentioned families, several other key enzymes are integral to the metabolism and utilization of Oleoyl-CoA.
Stearoyl-CoA Desaturase 1 (SCD1) : This enzyme is not a consumer of Oleoyl-CoA but is its primary producer. nih.gov Located in the endoplasmic reticulum, SCD1 catalyzes the insertion of a double bond into saturated fatty acyl-CoAs. nih.gov Its preferred substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1) and Oleoyl-CoA (18:1), respectively. nih.gov Therefore, SCD1 activity is a critical determinant of cellular Oleoyl-CoA levels. scispace.com Studies have shown that Oleoyl-CoA is the major de novo product of the SCD1 isoform. nih.gov
Diacylglycerol Acyltransferases (DGATs) : As mentioned in the MBOAT section, DGAT enzymes catalyze the final and committed step in the synthesis of triacylglycerols (TGs). aocs.orgahajournals.org They esterify a fatty acid from an acyl-CoA molecule, such as Oleoyl-CoA, to a diacylglycerol. Both DGAT1 and DGAT2 can utilize fatty acids supplied exogenously, like oleic acid (which is converted to Oleoyl-CoA), for TG synthesis. ahajournals.org In some plant species, like safflower, the DGAT enzyme shows a preference for 18:1-CoA (Oleoyl-CoA) over 18:2-CoA. nih.gov
Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) : As detailed under the MBOAT family, SOAT1 (ACAT1) is a key enzyme that uses Oleoyl-CoA to esterify cholesterol, forming cholesterol esters for storage in lipid droplets. nih.govuniprot.org This process is stimulated by the presence of oleate, which enhances ACAT activity and subsequently increases LDL receptor activity. nih.gov Oleoyl-CoA is a known substrate for both ACAT-1 and ACAT-2. caymanchem.comglpbio.com
Regulation and Signaling Mechanisms Mediated by Oleoyl Coenzyme a
Transcriptional Regulation of Gene Expression by Oleoyl (B10858665) Coenzyme A
Oleoyl-CoA and other long-chain acyl-CoA esters are crucial molecules in the transcriptional control of genes involved in fatty acid metabolism. dntb.gov.ua They can directly and indirectly influence the activity of transcription factors, thereby modulating the expression of a wide array of genes. nih.gov
Modulation of Transcription Factor Binding Affinity by Acyl-Coenzyme A Derivatives (e.g., RaaS)
Acyl-CoA derivatives, including Oleoyl-CoA, can directly bind to transcription factors and alter their ability to bind to DNA. A prime example of this is the Escherichia coli transcription factor FadR. FadR acts as a repressor for genes involved in fatty acid degradation and an activator for genes in fatty acid biosynthesis. dntb.gov.uanih.gov The binding of long-chain acyl-CoAs, such as Oleoyl-CoA, to FadR inhibits its DNA-binding activity. nih.govresearchgate.net This interaction causes a significant conformational change in the FadR protein, which in turn prevents it from binding to its target DNA sequences. nih.gov The affinity of FadR for Oleoyl-CoA is high, with a dissociation constant (Kd) reported to be in the nanomolar range, indicating a potent regulatory effect. researchgate.netnih.gov
The ability of acyl-CoAs to modulate transcription factor activity is not limited to prokaryotes. In eukaryotes, transcription factors such as peroxisome proliferator-activated receptors (PPARs) are regulated by fatty acids and their derivatives. nih.govmdpi.com These nuclear receptors bind to specific DNA elements to control the expression of genes involved in lipid and glucose metabolism. nih.gov
Oleoyl Coenzyme A as a Biological Indicator of the Cellular Metabolic State
The intracellular concentration of Oleoyl-CoA and other acyl-CoAs serves as a crucial indicator of the cell's metabolic status. nih.gov Fluctuations in the levels of these molecules reflect the balance between fatty acid synthesis, uptake, and degradation. ontosight.ai For instance, under conditions of high fatty acid availability, the concentration of long-chain acyl-CoAs increases. This increase signals a state of energy surplus and triggers regulatory responses to store or utilize the excess fatty acids. researchgate.net
The ability of Oleoyl-CoA to directly influence the activity of transcription factors and enzymes links the metabolic state of the cell to the regulation of gene expression and metabolic pathways. nih.gov While acetyl-CoA is a well-established gauge of cellular energy status, long-chain acyl-CoAs like Oleoyl-CoA provide a more specific signal related to fatty acid metabolism. nih.govmdpi.com
Induction of Specific Gene Expression Clusters by Changes in Oleoyl Coenzyme A Levels
Changes in the intracellular levels of Oleoyl-CoA can lead to the coordinated regulation of specific sets of genes. For example, in E. coli, an increase in Oleoyl-CoA levels leads to the derepression of the fad regulon, which includes genes responsible for fatty acid transport and β-oxidation. dntb.gov.ua
In plants, it has been observed that changes in the levels of C18:1-CoA (Oleoyl-CoA) can specifically induce the expression of genes that are responsive to low-oxygen conditions. researchgate.net This suggests that Oleoyl-CoA can act as a specific cellular signal that controls gene expression in response to particular stresses. researchgate.net Furthermore, in human monocytes, the upregulation of acyl-coenzyme A:cholesterol acyltransferase (ACAT) gene expression during their differentiation into macrophages and foam cells is accompanied by an increased responsiveness to Oleoyl-CoA. nih.gov
Allosteric Regulation of Enzymatic Activity by Oleoyl Coenzyme A
Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where a molecule binds to a site on the enzyme other than the active site, causing a change in the enzyme's conformation and activity. accessscience.comlibretexts.org Oleoyl-CoA and other long-chain acyl-CoAs are known allosteric regulators of several key metabolic enzymes. nih.gov
One of the most well-studied examples is the allosteric inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. wikipedia.org Long-chain acyl-CoAs, including Oleoyl-CoA, act as feedback inhibitors of ACC, thereby preventing the overproduction of fatty acids. wikipedia.org This regulation is crucial for maintaining cellular lipid homeostasis.
Conversely, Oleoyl-CoA can also act as an allosteric activator. For instance, the enzyme acyl-CoA:cholesterol acyltransferase 2 (ACAT2) shows modulated substrate specificity in the presence of certain retinoids, which act as allosteric effectors. nih.gov While not a direct activation by Oleoyl-CoA itself, this demonstrates the principle of allosteric modulation in enzymes that utilize acyl-CoAs. The activity of ACAT1, an enzyme that esterifies cholesterol, is also influenced by the availability of its preferred substrate, Oleoyl-CoA. nih.gov
Cellular Signaling Pathways Involving Oleoyl Coenzyme A
Beyond its roles in transcriptional and allosteric regulation, Oleoyl-CoA is directly involved in specific cellular signaling pathways, most notably in the regulation of ion channels.
Activation of ATP-Sensitive Potassium Channels by Oleoyl Coenzyme A
Oleoyl-CoA is a potent activator of ATP-sensitive potassium (KATP) channels. researchgate.netnih.gov These channels are crucial for coupling cellular metabolism to electrical activity in various cell types, including pancreatic beta-cells, where they play a key role in insulin (B600854) secretion. nih.gov
The activation of KATP channels by Oleoyl-CoA is a direct effect on the channel protein complex. nih.gov Specifically, Oleoyl-CoA interacts with the Kir6.2 subunit of the channel, which forms the pore. nih.govoup.com This interaction increases the channel's open probability and reduces its sensitivity to inhibition by ATP. nih.gov The activation of KATP channels by acyl-CoAs is thought to involve multiple residues on the Kir6.2 subunit, some of which are also involved in the channel's interaction with another important regulatory lipid, phosphatidylinositol 4,5-bisphosphate (PIP2). oup.comnih.govresearchgate.net
The physiological relevance of this interaction is significant. In pancreatic beta-cells, the closure of KATP channels in response to increased glucose metabolism and a subsequent rise in the ATP/ADP ratio is a key step in triggering insulin release. By activating KATP channels, elevated levels of Oleoyl-CoA can counteract the closing effect of ATP, potentially leading to impaired insulin secretion. researchgate.netnih.govoup.com This mechanism is considered a potential contributor to the beta-cell dysfunction observed in type 2 diabetes, where cellular levels of long-chain acyl-CoAs can be elevated. researchgate.netoup.com
Interactive Data Table: Research Findings on Oleoyl-Coenzyme A Regulation
| Regulatory Mechanism | Target Molecule/Process | Effect of Oleoyl-CoA | Organism/System | Key Findings | References |
| Transcriptional Regulation | FadR Transcription Factor | Inhibition of DNA binding | Escherichia coli | Oleoyl-CoA binds to FadR, causing a conformational change that prevents it from repressing fatty acid degradation genes. nih.govresearchgate.net | nih.govresearchgate.net |
| Transcriptional Regulation | Hypoxia-Responsive Genes | Induction of expression | Plants | Increased levels of Oleoyl-CoA lead to the expression of genes typically induced by low-oxygen stress. researchgate.net | researchgate.net |
| Allosteric Regulation | Acetyl-CoA Carboxylase (ACC) | Inhibition | Mammals | Acts as a feedback inhibitor to control the rate of fatty acid synthesis. wikipedia.org | wikipedia.org |
| Cellular Signaling | ATP-Sensitive Potassium (KATP) Channels | Activation | Xenopus oocytes, Mammalian cells | Directly interacts with the Kir6.2 subunit, increasing channel activity and reducing ATP sensitivity. nih.govoup.comnih.gov | nih.govoup.comnih.gov |
Role of Acyl-Coenzyme A Binding Proteins (ACBPs) in Oleoyl Coenzyme A-Mediated Signaling
Acyl-Coenzyme A Binding Proteins (ACBPs) are a conserved family of proteins crucial for lipid metabolism and signaling across various organisms, including plants and animals. mdpi.comyoutube.com These proteins function by binding to, transporting, and maintaining the pool of acyl-CoA esters, which are key intermediates in fatty acid metabolism. mdpi.comyoutube.com ACBPs possess a high affinity for acyl-CoA esters, including oleoyl-CoA, sequestering them within a hydrophobic cavity. This action protects the cell from the detergent-like properties of free acyl-CoAs and ensures their availability for specific metabolic pathways. nih.gov
The interaction between ACBPs and oleoyl-CoA is a critical component of cellular signaling, particularly in response to environmental stress. youtube.comnih.gov By modulating the concentration of available oleoyl-CoA, ACBPs can influence downstream signaling cascades. Research has demonstrated that ACBPs are not merely passive transporters but active participants in regulation. For instance, in plants, different classes of ACBPs have been identified, each with distinct roles in development and stress responses. nih.gov They can interact with other proteins and lipids to transduce signals related to abiotic and biotic stresses. youtube.com The binding of oleoyl-CoA to an ACBP can alter the protein's conformation, potentially affecting its interaction with other signaling partners and thus propagating a signal within the cell. nih.gov
Oleoyl Coenzyme A as a Molecular Trigger in Plant Hypoxia Response
In plants, Oleoyl Coenzyme A has been identified as a key molecular trigger in the response to hypoxia, or low-oxygen stress. nih.govnih.gov This signaling pathway is a prime example of how cellular metabolic status is translated into a specific genetic response. Under hypoxic conditions, a plant's cellular energy levels, in the form of ATP, decline. This reduction in ATP slows down the activity of long-chain acyl-CoA synthetases, the enzymes responsible for activating fatty acids into their CoA esters. nih.govnih.gov
This enzymatic slowdown leads to a significant change in the composition of the cellular acyl-CoA pool, resulting in an accumulation of oleoyl-CoA. nih.govnih.gov Research in Arabidopsis has shown that these elevated levels of oleoyl-CoA serve as the initial signal for the hypoxia response. nih.govnih.gov The target of this signal is the transcription factor RAP2.12, which is normally held inactive at the plasma membrane by an Acyl-Coenzyme A Binding Protein (ACBP). nih.govnih.gov The surge in oleoyl-CoA levels effectively displaces RAP2.12 from its ACBP anchor, releasing it into the cell. nih.gov Once freed, the stability and activity of RAP2.12 are further regulated by the oxygen concentration itself, ultimately leading to the expression of genes that help the plant adapt to and survive the low-oxygen conditions. nih.gov This mechanism elegantly links the plant's energy status directly to its environmental oxygen levels, with oleoyl-CoA acting as the critical intermediary.
Post-Translational Protein Modifications: Acylation by Oleoyl Coenzyme A
Protein acylation is a significant post-translational modification (PTM) where an acyl group from an acyl-CoA donor is covalently attached to an amino acid residue of a protein. wikipedia.orgsigmaaldrich.com This process is crucial for regulating protein structure, function, localization, and interaction with other molecules. wikipedia.org While palmitoylation (the attachment of palmitic acid) is a widely studied form of fatty acylation, emerging research has identified that other fatty acids, including the monounsaturated oleic acid (from oleoyl-CoA), can also be attached to proteins in a process known as oleoylation. nih.govnih.gov
Oleoylation, the attachment of an oleoyl group, represents a specific and functionally important type of protein lipidation. Detailed research findings have identified specific instances of this modification:
S-oleoylation: Studies have demonstrated that the membrane protein sarcolipin (B1176077) (SLN) can be modified by the attachment of an oleate (B1233923) to a cysteine residue (Cys-9). nih.gov This S-oleoylation, alongside S-palmitoylation, appears to be a novel PTM for membrane proteins and influences the activity of the Ca²⁺-dependent ATPase. nih.gov
N-oleoylation: The water channel protein aquaporin AQP0 has been found to undergo N-oleoylation on a lysine (B10760008) residue. mdpi.comnih.gov
These findings indicate that oleoylation is a specific modification that can occur on different amino acid side chains (cysteine and lysine) through thioester and amide linkages, respectively. mdpi.comnih.gov The addition of the long, unsaturated oleoyl chain can significantly alter the hydrophobicity and conformation of the modified protein, thereby regulating its function and its interactions within the cellular membrane. nih.gov The source of the acyl group for this modification is oleoyl-CoA, highlighting its role not just in metabolism and signaling, but also in the direct structural and functional modulation of proteins. wikipedia.org
Cellular and Organismal Contexts of Oleoyl Coenzyme a Research
Oleoyl (B10858665) Coenzyme A in Prokaryotic Metabolism
In the prokaryotic domain, Oleoyl-CoA is integral to fatty acid metabolism and the regulation of cellular responses to environmental cues. Its functions are particularly well-documented in model organisms such as Escherichia coli and pathogenic bacteria like Mycobacterium tuberculosis.
Roles in Escherichia coli Metabolism
In Escherichia coli, Oleoyl-CoA is a key component of fatty acid metabolism, serving as a precursor for the synthesis of membrane phospholipids (B1166683) and as a product of fatty acid degradation. The fatty acid biosynthesis (FAB) pathway in E. coli is a type II system, where discrete enzymes catalyze each step of the process. The synthesis of unsaturated fatty acids, including oleic acid, is crucial for maintaining membrane fluidity and function.
The direct precursor to Oleoyl-CoA in the synthetic pathway is oleoyl-acyl carrier protein (oleoyl-ACP). The conversion of stearoyl-ACP to oleoyl-ACP is a critical step catalyzed by stearoyl-ACP desaturase. While E. coli primarily synthesizes saturated and monounsaturated fatty acids, the introduction of heterologous enzymes, such as plant-derived acyl-ACP thioesterases, can significantly alter the fatty acid profile. mdpi.com For instance, the expression of Arabidopsis thaliana FatA, a thioesterase with a preference for oleoyl-ACP, leads to the increased production of free oleic acid, which is then activated to Oleoyl-CoA by acyl-CoA synthetases (FadD). mdpi.comnih.gov
Conversely, during the catabolism of exogenous fatty acids, Oleoyl-CoA is a direct substrate for the β-oxidation pathway. This process breaks down fatty acyl-CoAs into acetyl-CoA units, which can then enter the citric acid cycle for energy production. nih.gov The regulation of these pathways is tightly controlled, with long-chain acyl-CoAs, including Oleoyl-CoA, acting as allosteric regulators of key enzymes and transcription factors, thereby balancing fatty acid synthesis and degradation. researchgate.net
Regulatory Functions in Mycobacterial Survival and Efflux Pump Expression
In Mycobacterium tuberculosis, the causative agent of tuberculosis, Oleoyl-CoA plays a critical regulatory role in the bacterium's ability to survive under stressful conditions, particularly during the persistent, non-replicating state characteristic of latent infection. Research has demonstrated that Oleoyl-CoA modulates the activity of a transcriptional regulator known as RaaS (Regulator of antimicrobial-assisted survival). nih.govnih.gov
RaaS controls the expression of a set of genes, including those encoding ATP-dependent efflux pumps. nih.govnih.gov These pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby contributing to drug resistance. mdpi.com Oleoyl-CoA, along with other long-chain acyl-CoAs, acts as a signaling molecule that reflects the metabolic state of the bacterium. nih.gov When the concentration of Oleoyl-CoA is high, which is indicative of active metabolism, it binds to RaaS, preventing it from repressing the expression of the efflux pump genes. nih.govnih.gov
This regulation is crucial for mycobacterial survival. During active growth, the expression of these efflux pumps is necessary. However, in the non-growing, persistent state, the dysregulation and overexpression of these pumps can be detrimental to the bacterium's long-term survival. nih.gov Therefore, the modulation of RaaS activity by Oleoyl-CoA provides a mechanism for M. tuberculosis to adapt its gene expression profile in response to changes in its metabolic status, which is essential for its pathogenesis and persistence within the host. nih.govnih.gov
Oleoyl Coenzyme A in Eukaryotic Metabolism
In eukaryotes, the roles of Oleoyl-CoA are even more diverse and compartmentalized, reflecting the increased complexity of eukaryotic cells. It is a central metabolite in fungi, plants, and mammals, participating in lipid synthesis, energy metabolism, and intricate signaling networks within various organelles.
Fungal Metabolic Studies (e.g., Yeast, Gibberella zeae)
In the model yeast Saccharomyces cerevisiae, Oleoyl-CoA is a cornerstone of lipid metabolism. It is synthesized in the endoplasmic reticulum and serves as a primary substrate for the synthesis of complex lipids, including phospholipids and triacylglycerols (TAGs), the main storage form of neutral lipids. oup.com The enzyme stearoyl-CoA desaturase (Ole1p) is responsible for the conversion of stearoyl-CoA to Oleoyl-CoA, a critical step for producing unsaturated fatty acids. oup.com
Oleoyl-CoA is also a key player in energy metabolism through the β-oxidation pathway, which in yeast, occurs primarily in peroxisomes. frontiersin.org During β-oxidation, Oleoyl-CoA is broken down into acetyl-CoA, which can then be used for various biosynthetic processes or transported to the mitochondria for energy generation. frontiersin.org The regulation of Oleoyl-CoA levels is crucial for maintaining cellular homeostasis, and its concentration influences the expression of genes involved in fatty acid metabolism. frontiersin.org
In the plant pathogenic fungus Gibberella zeae, Oleoyl-CoA is essential for sexual development. This fungus accumulates large amounts of TAGs, which are rich in oleic acid, to serve as a carbon and energy source for the formation of sexual structures called perithecia. The synthesis of these TAGs is dependent on the availability of Oleoyl-CoA. Studies have shown that the deletion of genes involved in acetyl-CoA synthesis, a precursor for fatty acid production, leads to defects in sexual development due to a reduction in the production of TAGs containing oleic acid. This highlights the critical role of Oleoyl-CoA in providing the necessary building blocks and energy reserves for developmental processes in this fungus.
Plant Lipid Metabolism and Signaling Networks (e.g., Arabidopsis)
In plants like Arabidopsis thaliana, Oleoyl-CoA is a central hub in lipid metabolism and signaling. The de novo synthesis of fatty acids occurs in the plastids, producing oleoyl-ACP. This is then hydrolyzed and exported to the cytoplasm as oleic acid, which is subsequently activated to Oleoyl-CoA in the endoplasmic reticulum (ER). frontiersin.org
In the ER, Oleoyl-CoA is a key precursor for the synthesis of various lipids, most notably triacylglycerols (TAGs), which are stored in oil bodies in seeds and serve as a major energy reserve for germination and seedling growth. nih.gov The Kennedy pathway, the primary route for TAG synthesis, utilizes Oleoyl-CoA for the acylation of the glycerol (B35011) backbone. researchgate.net The regulation of TAG synthesis is complex and involves multiple enzymes that exhibit substrate preferences, with many favoring Oleoyl-CoA. frontiersin.org
Beyond its role in lipid synthesis, Oleoyl-CoA and its derivatives are emerging as important signaling molecules in plants. frontiersin.org They are involved in responses to both biotic and abiotic stresses. For example, acyl-CoA-binding proteins (ACBPs) can bind to Oleoyl-CoA and other acyl-CoAs, modulating their availability and influencing downstream signaling pathways. nih.gov These signaling networks can regulate gene expression related to defense responses and adaptation to environmental changes. The intricate interplay between Oleoyl-CoA metabolism and signaling is crucial for plant growth, development, and survival.
| Organism | Key Role of Oleoyl-CoA | Research Findings |
| Escherichia coli | Precursor for phospholipid synthesis and substrate for β-oxidation. | Heterologous expression of plant thioesterases can increase oleic acid production. mdpi.com Long-chain acyl-CoAs regulate fatty acid metabolism. researchgate.net |
| Mycobacterium tuberculosis | Regulatory molecule for survival and drug resistance. | Modulates the RaaS transcription factor to control efflux pump expression. nih.govnih.gov |
| Saccharomyces cerevisiae | Central intermediate in lipid synthesis and energy metabolism. | Substrate for the synthesis of phospholipids and triacylglycerols in the ER. oup.com Degraded via β-oxidation in peroxisomes. frontiersin.org |
| Gibberella zeae | Essential for sexual development. | Required for the accumulation of oleic acid-rich triacylglycerols for perithecia formation. |
| Arabidopsis thaliana | Precursor for storage lipid synthesis and signaling molecule. | Key substrate for triacylglycerol synthesis in the ER. nih.gov Involved in stress signaling pathways. frontiersin.org |
Mammalian Cellular Processes and Organelle-Specific Functions
In mammalian cells, the metabolism of Oleoyl-CoA is highly compartmentalized, with distinct roles in different organelles, reflecting the specialized functions of these subcellular structures.
The endoplasmic reticulum (ER) is a major site of lipid synthesis in mammalian cells. nih.govnih.gov It is here that stearoyl-CoA is desaturated to form Oleoyl-CoA by the enzyme stearoyl-CoA desaturase (SCD). This newly synthesized Oleoyl-CoA is then readily incorporated into a variety of complex lipids, including phospholipids for membrane biogenesis and triacylglycerols for energy storage. nih.gov The ER's central role in lipid metabolism makes the regulation of Oleoyl-CoA synthesis and utilization critical for maintaining cellular membrane homeostasis and energy balance. nih.gov
The mitochondria are central to cellular energy metabolism and are also involved in fatty acid metabolism. While the primary site of β-oxidation of long-chain fatty acids is the mitochondria, this organelle also possesses its own fatty acid synthesis (mtFAS) pathway. nih.govencyclopedia.pub Although the primary product of mtFAS is thought to be octanoyl-ACP for lipoic acid synthesis, there is evidence that longer-chain acyl-CoAs can also be produced. nih.gov Furthermore, Oleoyl-CoA can be imported into the mitochondria for β-oxidation to generate acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to produce ATP. encyclopedia.pub The transport of long-chain fatty acyl-CoAs into the mitochondria is a tightly regulated process. wikipedia.org
The intricate interplay of Oleoyl-CoA metabolism across these organelles is essential for normal cellular function. Dysregulation of these pathways is associated with various metabolic diseases, highlighting the importance of understanding the specific roles of Oleoyl-CoA in each cellular compartment. nih.govimrpress.com
| Organelle | Primary Function of Oleoyl-CoA | Key Enzymes/Pathways |
| Endoplasmic Reticulum | Synthesis of complex lipids (phospholipids, triacylglycerols). | Stearoyl-CoA Desaturase (SCD), Kennedy Pathway. nih.govnih.gov |
| Mitochondria | Substrate for β-oxidation to produce energy (ATP). | β-oxidation pathway, Tricarboxylic Acid (TCA) Cycle. encyclopedia.pub |
| Peroxisomes | Not a primary site for Oleoyl-CoA metabolism, but crucial for overall fatty acid homeostasis. | β-oxidation of very-long-chain fatty acids. nih.govnih.gov |
Cytosolic Oleoyl Coenzyme A Pools and Their Functions
The cytosol houses a significant pool of Oleoyl-CoA, where it is integral to several anabolic processes. nih.gov In the cytoplasm, fatty acids are activated by their attachment to Coenzyme A (CoA), a process that forms fatty acyl-CoAs like Oleoyl-CoA. youtube.com This activation is essential for their subsequent metabolic use. nih.gov
One of the primary functions of cytosolic Oleoyl-CoA is to serve as a precursor for the synthesis of complex lipids. wikipedia.org It is a key building block for the production of triglycerides, which are the main form of energy storage, and phospholipids, which are essential components of cellular membranes. ontosight.aiwikipedia.org The synthesis of these lipids is crucial for cell growth, proliferation, and the maintenance of membrane integrity. embopress.org
| Enzyme/Process | Location | Function involving Acyl-CoA |
| Acyl-CoA Synthetase | Cytosol | Activates fatty acids to form Acyl-CoA (e.g., Oleoyl-CoA). nih.gov |
| Fatty Acid Synthesis | Cytosol | Utilizes Acyl-CoAs for the creation of triglycerides and phospholipids. wikipedia.orgwikipedia.org |
| Acetyl-CoA Carboxylase | Cytosol | Catalyzes the committed step in fatty acid synthesis, regulated by hormones. wikipedia.orgwikipedia.org |
Endoplasmic Reticulum Localization and Activities Involving Oleoyl Coenzyme A
The endoplasmic reticulum (ER), particularly the smooth ER, is a major site for lipid and steroid metabolism. bscb.org A substantial portion of cellular lipid synthesis occurs in the ER, which houses the necessary enzymatic machinery. embopress.org Oleoyl-CoA is a key substrate for enzymes located in the ER membrane that are involved in the synthesis of various lipids. embopress.org
In the ER, Oleoyl-CoA is utilized for the esterification of cholesterol to form cholesterol esters and for the synthesis of triglycerides that are stored in lipid droplets, which bud off from the ER. ontosight.aiembopress.org It is also a substrate for enzymes like stearoyl-CoA desaturase, which introduces a double bond into fatty acyl-CoA chains, leading to the production of other unsaturated fatty acids. ontosight.ai
Furthermore, long-chain acyl-CoA synthetases (LACS), which activate fatty acids to their CoA esters, are present in the ER. nih.gov In plants, specific LACS isoforms located at the ER are involved in the complex trafficking of lipids between the ER and other organelles like plastids, highlighting the central role of acyl-CoAs in intracellular lipid distribution. nih.govnih.gov
| ER-Associated Process | Key Enzymes | Role of Oleoyl-CoA |
| Triglyceride Synthesis | Diacylglycerol O-acyltransferase (DGAT) | Substrate for the final step of triglyceride synthesis. embopress.org |
| Cholesterol Esterification | Acyl-coenzyme A:cholesterol acyltransferase (ACAT) | Donates the oleoyl group for storage of cholesterol. caymanchem.com |
| Fatty Acid Desaturation | Stearoyl-CoA desaturase (SCD) | Substrate for conversion to other unsaturated fatty acids. ontosight.ai |
| Lipid Trafficking | Long-chain acyl-CoA synthetases (LACS) | Generation of acyl-CoAs for transport between organelles. nih.govnih.gov |
Mitochondrial Transport and Metabolism of Oleoyl Coenzyme A
Mitochondria are the primary sites of fatty acid catabolism through beta-oxidation. wikipedia.org However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs like Oleoyl-CoA. To overcome this barrier, a specialized transport mechanism known as the carnitine shuttle is employed. youtube.comwikipedia.org
The process begins in the cytosol or on the outer mitochondrial membrane, where carnitine palmitoyltransferase I (CPT1) transfers the oleoyl group from Oleoyl-CoA to carnitine, forming oleoylcarnitine. youtube.comwikipedia.org Oleoylcarnitine is then transported across the inner mitochondrial membrane by a specific translocase. youtube.com Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the reaction, regenerating Oleoyl-CoA and releasing carnitine, which is shuttled back to the cytosol. youtube.comwikipedia.org
Within the mitochondrial matrix, Oleoyl-CoA undergoes beta-oxidation. This process systematically breaks down the fatty acid chain into two-carbon units of acetyl-CoA. ontosight.aiwikipedia.org The acetyl-CoA then enters the citric acid cycle for the complete oxidation to CO2 and the generation of ATP. wikipedia.org Beyond its role in energy production, Oleoyl-CoA has also been found to inhibit the mitochondrial adenine (B156593) nucleotide transport system. nih.gov Conversely, Coenzyme A itself can enhance the activity of the mitochondrial adenine nucleotide translocator, which facilitates the exchange of mitochondrial ATP for cytosolic ADP. nih.gov
| Step | Enzyme/Transporter | Location | Description |
| Acyl-CoA to Acylcarnitine | Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts Oleoyl-CoA to Oleoylcarnitine. youtube.comwikipedia.org |
| Translocation | Carnitine-Acylcarnitine Translocase | Inner Mitochondrial Membrane | Transports Oleoylcarnitine into the matrix. youtube.com |
| Acylcarnitine to Acyl-CoA | Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane (Matrix side) | Converts Oleoylcarnitine back to Oleoyl-CoA. youtube.comwikipedia.org |
| Beta-Oxidation | Various Dehydrogenases and Thiolase | Mitochondrial Matrix | Breaks down Oleoyl-CoA into Acetyl-CoA for energy. ontosight.aiwikipedia.org |
Nuclear Involvement and Influence on Gene Expression
While the primary roles of Oleoyl-CoA are metabolic, emerging evidence indicates its involvement in the regulation of gene expression. Although the nucleus contains a smaller pool of CoA and its derivatives compared to the mitochondria and cytosol, these molecules can have potent regulatory effects. nih.gov
A direct mechanism of gene regulation by an acyl-CoA has been characterized in Escherichia coli. Oleoyl-CoA can bind to the FadR protein, which is a global transcriptional regulator of fatty acid metabolism. caymanchem.com This binding prevents FadR from interacting with its target promoter sequences on the DNA, thereby modulating the expression of genes involved in fatty acid synthesis and degradation. caymanchem.com This interaction demonstrates that Oleoyl-CoA can act as a signaling molecule, directly influencing the genetic machinery in response to fatty acid availability. While this specific example is from a prokaryote, it establishes a precedent for acyl-CoAs acting as direct modulators of transcription factors. Further research is needed to fully elucidate similar roles in eukaryotic cells, where nuclear organization and gene expression are more complex. nih.gov
Advanced Research Methodologies and Approaches for Oleoyl Coenzyme a Analysis
Genetic and Molecular Biology Approaches in Oleoyl (B10858665) Coenzyme A Research
Gene Expression Analysis (RNA-Sequencing, Quantitative Polymerase Chain Reaction)
Gene expression analysis techniques, including RNA-Sequencing (RNA-Seq) and Quantitative Polymerase Chain Reaction (qPCR), are fundamental in elucidating the metabolic networks where oleoyl-CoA is a key player. These methods enable scientists to measure the levels of specific mRNA transcripts that code for enzymes involved in the synthesis, utilization, and signaling functions of oleoyl-CoA.
RNA-Seq offers a broad, unbiased snapshot of the entire transcriptome, which is the complete set of RNA transcripts in a cell. This powerful technique can uncover novel genes and pathways that are influenced by fluctuations in oleoyl-CoA concentrations. For example, RNA-Seq has been used to demonstrate that different acyl-CoAs, including oleoyl-CoA, can modulate distinct sets of genes, underscoring their specific roles as signaling molecules. researchgate.net In studies on lipid metabolism, RNA-Seq can reveal widespread changes in gene transcription in response to varying cellular levels of oleoyl-CoA, thereby highlighting the coordinated regulation of genes involved in fatty acid metabolism. mdpi.com
Quantitative PCR is a targeted method used for the precise measurement of the expression of specific genes. It is often employed to validate the findings from broader analyses like RNA-Seq or to examine the expression of key enzymes known to be part of the oleoyl-CoA metabolic pathway. researchgate.netmdpi.com For instance, qPCR can be used to quantify the mRNA levels of stearoyl-CoA desaturase (SCD), the enzyme responsible for converting stearoyl-CoA to oleoyl-CoA. mdpi.com In a study on spotted scat, both RNA-Seq and qPCR were used to show the upregulation of scd1 expression under high-salinity stress, indicating an adaptive response involving the biosynthesis of unsaturated fatty acids. mdpi.com
Table 1: Genes Related to Oleoyl-CoA Metabolism Analyzed by Gene Expression Techniques
| Gene Symbol | Gene Name | Function in Oleoyl-CoA Metabolism | Analytical Technique |
|---|---|---|---|
| SCD1 | Stearoyl-CoA Desaturase 1 | Catalyzes the synthesis of oleoyl-CoA from stearoyl-CoA. mdpi.com | RNA-Seq, qPCR mdpi.com |
| FADS2 | Fatty Acid Desaturase 2 | Involved in the desaturation of fatty acids. mdpi.com | RNA-Seq mdpi.com |
| ELOVL1 | Elongation of Very Long Chain Fatty Acids Protein 1 | Participates in the elongation of fatty acids. mdpi.com | RNA-Seq mdpi.com |
| ACC | Acetyl-CoA Carboxylase | Involved in the initial steps of fatty acid synthesis. mdpi.comsemanticscholar.org | RNA-Seq, qPCR mdpi.comsemanticscholar.org |
Mutagenesis and Functional Characterization of Enzymes Interacting with Oleoyl Coenzyme A
Mutagenesis, coupled with functional characterization, is a cornerstone for dissecting the molecular interactions between enzymes and oleoyl-CoA. By intentionally altering the amino acid sequence of an enzyme through site-directed mutagenesis, researchers can pinpoint specific residues that are critical for substrate binding, catalytic activity, and allosteric regulation.
Following mutagenesis, the functional consequences of the introduced mutations are assessed. This typically involves expressing the modified enzyme and comparing its activity to the wild-type version. Such studies have been crucial in understanding enzymes like stearoyl-CoA desaturase (SCD). By mutating key amino acid residues, scientists have been able to map the active site and understand the mechanism of oleoyl-CoA synthesis.
Functional characterization often involves in vitro enzymatic assays using purified recombinant enzymes and oleoyl-CoA or its precursors as substrates. These assays allow for the determination of key kinetic parameters such as K_m (Michaelis constant) and k_cat (catalytic rate), which provide quantitative data on how a specific mutation affects the enzyme's efficiency and affinity for its substrate.
Cellular and In Vitro Model Systems for Investigating Oleoyl Coenzyme A Metabolism
Recombinant Protein Expression and Purification for Enzymatic Studies
To conduct detailed biochemical studies of enzymes that utilize or are influenced by oleoyl-CoA, it is often necessary to produce these proteins in large quantities and in a highly purified form. biologicscorp.comnih.gov This is achieved through recombinant protein expression, where the gene encoding the enzyme of interest is introduced into a host organism, such as Escherichia coli. biologicscorp.comnih.govnih.gov
A common strategy to facilitate purification is the use of affinity tags. biologicscorp.com These are short peptide sequences, like a polyhistidine-tag (His-tag) or glutathione-S-transferase (GST) tag, that are fused to the protein of interest. biologicscorp.com These tags allow the recombinant protein to be selectively captured from the cell lysate using affinity chromatography. scispace.com For instance, a His-tagged protein can be purified using a resin containing immobilized nickel or cobalt ions. biologicscorp.comnih.gov
Once purified, the recombinant enzyme can be used in a variety of in vitro assays to characterize its function. bio-rad.com These assays can determine the enzyme's substrate specificity, its kinetic parameters with respect to oleoyl-CoA, and its susceptibility to inhibitors.
Cell Culture Models for Metabolic and Signaling Pathway Analysis
Cell culture systems are invaluable for investigating the complex roles of oleoyl-CoA in cellular metabolism and signaling pathways. embopress.orgstandardbio.comnih.gov Researchers utilize various cell lines to model different physiological contexts. For example, cancer cell lines are often used to study how metabolic pathways are reprogrammed to support rapid cell growth and proliferation. embopress.org
In these models, the intracellular levels of oleoyl-CoA can be manipulated by adding oleic acid to the culture medium or by using drugs that target enzymes involved in its metabolism. Scientists can then observe the downstream effects on cellular processes. For instance, studies have shown that cancer cells can be categorized into distinct metabolic types based on their lipid and carbohydrate metabolism, which can influence their sensitivity to therapeutic interventions. embopress.org
These in vitro systems also allow for the detailed analysis of signaling pathways. For example, it has been demonstrated that mTORC1, a key regulator of cell growth, stimulates lipid synthesis in the presence of sufficient nutrients. nih.gov By using cell culture models, researchers can dissect the molecular mechanisms by which oleoyl-CoA and other metabolites influence such signaling networks.
Heterologous Expression Systems (e.g., Xenopus Oocytes) for Channel Activation Studies
Xenopus laevis (African clawed frog) oocytes are a widely used heterologous expression system for studying the function of membrane proteins, including ion channels that may be modulated by oleoyl-CoA. springernature.comnih.govresearchgate.netresearchgate.netmdpi.com These large cells are capable of efficiently translating injected foreign mRNA, leading to the expression of the encoded protein in their plasma membrane. nih.govresearchgate.netmdpi.com
The primary advantage of this system is the ability to perform detailed electrophysiological recordings, such as two-electrode voltage clamp, on the expressed ion channels. springernature.comnih.gov This technique allows researchers to measure the ion currents flowing through the channels and to investigate how these currents are affected by the application of molecules like oleoyl-CoA.
This approach has been instrumental in identifying and characterizing the interaction of lipids with ion channels. By expressing wild-type and mutant versions of channels in Xenopus oocytes, scientists can determine the specific domains and amino acid residues that are necessary for the modulatory effects of oleoyl-CoA. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Oleoyl Coenzyme A (triammonium) |
| Oleoyl-CoA |
| Stearoyl-CoA |
| Acyl-CoAs |
| Oleic acid |
| Acetyl-CoA |
| Coenzyme A |
| Glutathione |
| Nickel |
Q & A
Q. How can Oleoyl Coenzyme A (triammonium) be quantified in biological samples with high sensitivity?
Quantification of Oleoyl Coenzyme A (triammonium) in complex matrices (e.g., cell lysates or tissue homogenates) requires liquid chromatography-tandem mass spectrometry (LC/MS/MS) with selected reaction monitoring (SRM). A validated protocol involves spiking samples with an internal standard (e.g., heptadecanoyl CoA, C17-CoA) to correct for matrix effects and extraction efficiency. Chromatographic separation is achieved using a C18 column with a mobile phase of acetonitrile/ammonium hydroxide, enabling detection at femtomolar levels .
Q. What solvent systems are optimal for dissolving Oleoyl Coenzyme A (triammonium) in in vitro assays?
The compound is typically soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For aqueous compatibility, formulations combining DMSO with surfactants (e.g., 5% Tween 80) or cyclodextrins (e.g., 2% SBE-β-CD) are recommended. If precipitation occurs, brief sonication (15–30 sec) or warming to 37°C can restore solubility. Avoid phosphate buffers, as they may chelate the triammonium counterion .
Q. How should experimental conditions be designed to study β-oxidation pathways involving Oleoyl Coenzyme A (triammonium)?
In mitochondrial β-oxidation assays, use a carnitine shuttle system (e.g., 2 mM L-carnitine) to transport the compound into the mitochondrial matrix. Monitor acyl-CoA dehydrogenase activity via NADH depletion at 340 nm, and validate using inhibitors like etomoxir (a CPT1 inhibitor). For substrate specificity, compare kinetics with other acyl-CoA esters (e.g., palmitoyl-CoA) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Oleoyl Coenzyme A (triammonium) stability under varying experimental conditions?
Discrepancies in stability often arise from differences in buffer composition or temperature. For example, in aqueous solutions (pH 7.4), the compound degrades 20–30% within 4 hours at 25°C but remains stable for >24 hours at 4°C. Use LC/MS/MS to track degradation products (e.g., free CoA or oleic acid). For long-term storage, lyophilize the compound in argon-flushed vials at -80°C .
Q. What methodological considerations are critical when investigating Oleoyl Coenzyme A (triammonium)-dependent enzyme interactions?
Purify enzymes (e.g., acyl-CoA synthetases or fatty acid-binding proteins) to >95% homogeneity to avoid confounding activity from isoforms. Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry. For kinetic studies, employ stopped-flow fluorescence with dansyl-CoA analogs to monitor conformational changes in real time .
Q. How can isotopic labeling of Oleoyl Coenzyme A (triammonium) improve tracing in metabolic flux studies?
Incorporate <sup>13</sup>C or <sup>3</sup>H isotopes at the oleoyl moiety (e.g., [9,10-<sup>3</sup>H]Oleoyl CoA) to track incorporation into lipid intermediates. For LC/MS analysis, use [U-<sup>13</sup>C]Oleoyl CoA to distinguish endogenous and exogenous pools. Optimize quenching protocols (e.g., rapid freezing in liquid nitrogen) to halt enzymatic activity during sample collection .
Q. What strategies mitigate interference from endogenous acyl-CoA species in cellular studies?
Pre-treat cells with 50 μM triacsin C (an acyl-CoA synthetase inhibitor) for 2 hours to suppress background acyl-CoA synthesis. Combine with solid-phase extraction (SPE) using C18 cartridges to isolate long-chain acyl-CoAs. Validate specificity via knockdown of target enzymes (e.g., siRNA against ACSL1) .
Q. How do solubility limitations of Oleoyl Coenzyme A (triammonium) affect in vivo vs. in vitro findings?
In vivo, use biocompatible carriers like 30% PEG300 or 5% SBE-β-CD for intraperitoneal administration. For oral dosing, suspend the compound in 0.5% carboxymethyl cellulose (CMC-Na). Compare bioavailability using plasma LC/MS/MS profiling at multiple timepoints. Note that in vitro solubility (e.g., in DMSO) does not predict in vivo efficacy due to lipid-protein interactions .
Methodological Resources
- Quantitative Analysis : LC/MS/MS protocols with SRM transitions for acyl-CoA species .
- Solubility Optimization : DMSO-Tween 80 and cyclodextrin-based formulations .
- Enzyme Kinetics : ITC and stopped-flow fluorescence techniques .
- Isotopic Tracing : Guidelines for <sup>13</sup>C/<sup>3</sup>H-labeled CoA derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
